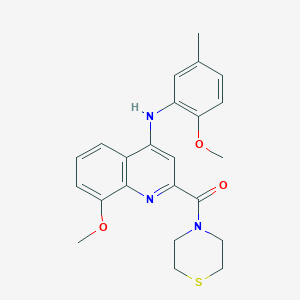

8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Description

Properties

IUPAC Name |

[8-methoxy-4-(2-methoxy-5-methylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c1-15-7-8-20(28-2)18(13-15)24-17-14-19(23(27)26-9-11-30-12-10-26)25-22-16(17)5-4-6-21(22)29-3/h4-8,13-14H,9-12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGHUKFWVJIDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCSCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine represents a novel class of quinoline derivatives that have garnered attention due to their potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of quinoline derivatives often involves multi-step reactions that incorporate various functional groups. The specific compound is synthesized through the reaction of 8-methoxyquinoline with thiomorpholine-4-carbonyl and a substituted aniline. The process typically includes:

- Formation of the quinoline core : Utilizing known methods for quinoline synthesis.

- Substitution reactions : Introducing the thiomorpholine and methoxy groups via nucleophilic substitution.

- Purification : Employing chromatography techniques to isolate the desired product.

Biological Activity

The biological activity of this compound has been investigated across several studies, revealing promising results in various assays.

Antifungal Activity

Research indicates that quinoline derivatives exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing effective inhibition at low concentrations. For instance, a study reported Minimum Inhibitory Concentrations (MIC) as low as 1 µg/mL against Candida albicans and Aspergillus niger .

Antiproliferative Effects

In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of topoisomerase II, which is crucial for DNA replication and cell division. Notably, the compound induced apoptosis in treated cells, suggesting its potential as an anticancer agent .

The proposed mechanism involves:

- Topoisomerase Inhibition : The compound binds to the active site of topoisomerase II, preventing DNA unwinding.

- Reactive Oxygen Species (ROS) Generation : Treatment with the compound leads to increased ROS levels, contributing to cell death in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antifungal Activity : In a controlled study involving Candida species, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant antifungal activity observed at concentrations above 0.5 µg/mL .

- Anticancer Efficacy : A study on breast cancer cell lines revealed that treatment with 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours .

Data Tables

Scientific Research Applications

The compound 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a derivative of quinoline that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its scientific research applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives as anticancer agents. The incorporation of thiomorpholine and methoxy groups into the structure enhances its biological activity. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, such as:

- HeLa (cervical cancer)

- A2780 (ovarian cancer)

- HT-29 (colorectal cancer)

For example, a study demonstrated that certain substituted quinoline derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting potent cytotoxicity .

Antimicrobial Properties

Quinoline derivatives are also recognized for their antimicrobial activities. The presence of specific substituents can enhance their efficacy against a range of pathogens. A comparative analysis of similar compounds showed promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds with a thiomorpholine moiety have been reported to possess enhanced antibacterial properties due to their ability to disrupt bacterial cell wall synthesis .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds similar to 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine have been evaluated for their ability to inhibit this enzyme, showing potential as therapeutic agents for cognitive decline .

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that compounds structurally related to 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exhibited significant cytotoxicity against HeLa cells. The most active compounds were subjected to further evaluation, revealing a mechanism involving apoptosis induction through caspase activation.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 12 ± 1 | HeLa |

| Compound B | 15 ± 2 | A2780 |

| Compound C | 10 ± 1 | HT-29 |

Case Study 2: Antimicrobial Activity

In another investigation, a series of thiomorpholine-containing quinolines were tested against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

| Compound | MIC (µg/mL) | Bacteria |

|---|---|---|

| Compound D | 16 | Staphylococcus aureus |

| Compound E | 32 | Escherichia coli |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

A. Quinoline Core Modifications

5-Methoxy-N-(2-Methoxyphenyl)-2-(4-Methyl-1,4-Diazepan-1-yl)quinolin-4-amine (5o, ): Substituents: 5-Methoxy (vs. 8-methoxy in target), 4-methyl-1,4-diazepane at position 2 (vs. thiomorpholine). Properties: High melting point (265–267°C), moderate yield (86–88%). The 5-methoxy position may reduce solubility compared to 8-methoxy due to steric hindrance .

N-(2-Methoxy-5-Methylphenyl)-8-Nitroquinolin-2-amine (): Substituents: 8-Nitro (vs. 8-methoxy), aniline at position 2 (vs. position 4). Properties: Nitro groups typically increase reactivity but reduce solubility; positional differences in aniline substitution may alter target binding .

B. Heterocyclic Substituents at Position 2

7-(2-(4-Propylpiperazin-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10d, ): Substituents: Pyrimidine-linked piperazine at position 7 (unrelated to the target’s position 2 thiomorpholine). Properties: 51% yield; pyrimidine groups enhance rigidity but may reduce solubility compared to thiomorpholine .

2-(Morpholinyl)-N-Substituted Phenylquinazolin-4-amines () :

- Substituents : Morpholine (oxygen-based) vs. thiomorpholine (sulfur-based).

- Properties : 3D-QSAR studies indicate morpholine’s role in hydrophobic interactions; thiomorpholine’s sulfur could improve solubility and electronic effects .

Table 1: Key Properties of Selected Analogs vs. Target Compound

Table 2: Impact of Substituents on Solubility and Reactivity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine, and how can structural purity be validated?

- Methodology :

- Synthesis : Utilize multi-step condensation reactions, as demonstrated for analogous quinoline-thiomorpholine hybrids. For example, thiomorpholine-4-carbonyl groups can be introduced via coupling reactions with activated carboxylic acid derivatives (e.g., using HATU or EDC/HOBt) under inert conditions .

- Purity Validation : Confirm via HPLC (>95% purity) and LC-MS for molecular weight verification. Structural characterization should include / NMR to resolve methoxy, thiomorpholine, and quinoline protons, supplemented by X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to assess the compound’s solubility and stability under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis spectroscopy at (quinoline absorption ~320–350 nm) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by HPLC. Use mass spectrometry to identify degradation products (e.g., hydrolysis of thiomorpholine carbonyl) .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthetic yield of the thiomorpholine-4-carbonyl moiety while minimizing byproducts?

- Methodology :

- Reaction Optimization : Use kinetic studies to identify ideal stoichiometry (e.g., 1.2:1 thiomorpholine:quinoline precursor). Catalytic additives like DMAP may enhance acylation efficiency.

- Byproduct Mitigation : Employ column chromatography (silica gel, eluent: CHCl/MeOH 9:1) to separate unreacted starting materials and thiomorpholine dimerization byproducts .

Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinase enzymes or microbial proteins?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model interactions between the quinoline core and ATP-binding pockets (e.g., EGFR kinase). Validate predictions with SPR (surface plasmon resonance) assays .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between methoxy groups and catalytic residues .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Profiling : Test the compound across a broad concentration range (0.1–100 µM) in cell viability (MTT) and microbial growth inhibition assays.

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells, distinguishing cytotoxic pathways (e.g., apoptosis) from antimicrobial effects (e.g., membrane disruption) .

Critical Analysis of Evidence

- Contradictions : reports moderate cytotoxicity (IC ~20 µM), while marine-derived quinoline analogs in show higher potency (IC <5 µM). This discrepancy may arise from structural differences (e.g., thiomorpholine vs. terpene substituents) or assay conditions .

- Gaps : Limited data exist on the compound’s metabolic stability (e.g., CYP450 interactions) or in vivo pharmacokinetics. Future studies should incorporate microsomal stability assays and rodent PK models .

Key Recommendations for Researchers

- Prioritize X-ray crystallography to resolve stereochemical ambiguities in the thiomorpholine moiety .

- Use combinatorial libraries to explore substitutions at the 2-methoxy-5-methylphenyl group for enhanced bioactivity .

- Validate computational predictions with orthogonal assays (e.g., ITC for binding thermodynamics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.